Caryophyllene is predominantly sourced from essential oils of plants such as:
Caryophyllene belongs to the class of compounds known as terpenes, which are characterized by their diverse structures and biological activities. Specifically, it is classified as a sesquiterpene due to its molecular structure, which consists of three isoprene units.
Caryophyllene can be synthesized through various methods, including:
The microbial synthesis typically involves:
Chemical synthesis often involves multiple steps of cyclization and rearrangement reactions, requiring careful control of reaction conditions to optimize yield.
Caryophyllene has a molecular formula of and a molecular weight of approximately 204.37 g/mol. Its structure features two fused cyclohexane rings with a double bond, giving it a unique three-dimensional arrangement that contributes to its biological activity.
Caryophyllene can participate in several chemical reactions:
The oxidation process typically involves using oxidizing agents such as hydrogen peroxide or oxygen under controlled conditions to ensure selective formation of caryophyllene oxide .
Caryophyllene's mechanism of action primarily involves its interaction with cannabinoid receptors in the endocannabinoid system. It selectively binds to the CB2 receptor, which is primarily involved in modulating inflammation and pain sensation. This binding may trigger downstream signaling pathways that lead to anti-inflammatory effects without psychoactive consequences associated with CB1 receptor activation.
Studies have shown that caryophyllene can significantly reduce inflammation markers in vitro and in vivo models, indicating its potential therapeutic applications .
Relevant data on caryophyllene's properties suggest it has low toxicity and is generally recognized as safe for use in food flavoring and fragrances.
Caryophyllene has diverse applications across various fields:
Research continues into its potential benefits in health supplements and therapeutic formulations, particularly related to pain management and inflammation control .
Caryophyllene belongs to the sesquiterpene hydrocarbon class with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol. Its IUPAC designation is (1R,4E,9S)-4,11,11-trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene, reflecting its stereochemical complexity [2] [7] [9]. The molecule's three-dimensional architecture features:
The compound exhibits notable physical properties:
Table 1: Caryophyllene Isomers and Their Characteristics
Isomer | Chemical Structure | Key Features | Natural Occurrence |
---|---|---|---|
β-Caryophyllene (BCP) | (1R,4E,9S) configuration | Most abundant isomer; Selective CB2 agonist | Major constituent in cloves (12.4%), black pepper (35%), cannabis |
α-Caryophyllene (Humulene) | 11-membered ring with 3 exocyclic double bonds | Ring-opened isomer; Synergistic with BCP | Present in hops (9.8%) and ginger |
γ-Caryophyllene | Undefined stereochemistry | Rare isomer; Limited biological data | Trace constituent in some Asteraceae species |
β-Caryophyllene oxide | Epoxidized form of BCP | Lacks CB2 affinity; Alters MAPK/PI3K pathways | Oxidation product in aged essential oils |
Isomerism significantly influences biological activity. While BCP binds selectively to cannabinoid receptor type 2 (CB2), its oxidized derivative β-caryophyllene oxide (BCPO) does not interact with cannabinoid receptors but exerts anticancer effects through MAPK, PI3K/AKT/mTOR/S6K1, and STAT3 pathways [6]. The exocyclic double bond in BCP is essential for CB2 binding, as its epoxidation in BCPO abolishes this interaction while creating new bioactivities [8].
The historical trajectory of caryophyllene research reflects evolving paradigms in natural product chemistry. Initial identification occurred in the late 19th century through fractional distillation of clove essential oil (Syzygium aromaticum), where it constituted approximately 12.4% of volatile constituents [1] [4]. Early 20th-century investigations focused on its unusual ring structure, with the cyclobutane moiety representing a chemical rarity that challenged contemporary understanding of terpene biosynthesis [2]. The compound's structural complexity was finally resolved in 1964 when Corey et al. accomplished its total synthesis, confirming the bicyclo[7.2.0]undecane core with trans double bond configuration [2].
A transformative discovery occurred in 2008 when Gertsch et al. identified BCP as a selective CB2 receptor agonist, marking the first dietary cannabinoid with GRAS status [1] [4]. This revelation fundamentally shifted research focus from chemical curiosity to therapeutic exploration. The 2010s witnessed exponential growth in pharmacological investigations, with over 300 plant species documented to contain >10% BCP in their essential oils [4]. This period also clarified its biosynthetic pathways involving:
Table 2: Natural Sources of β-Caryophyllene
Plant Species | Common Name | Plant Part | BCP Content (%) | Geographical Distribution |
---|---|---|---|---|
Copaifera langsdorffii | Copaiba | Oleoresin | Up to 53.3% | South America (Brazil) |
Piper nigrum | Black pepper | Fruit | Up to 35% | Global tropics |
Syzygium aromaticum | Clove | Flower buds | Up to 12.4% | Indonesia, Madagascar |
Humulus lupulus | Hops | Cones | Up to 9.8% | Temperate regions |
Ocimum basilicum | Basil | Leaves | 4.7-21.2% | Worldwide |
Origanum vulgare | Oregano | Leaves | 5.8-18.9% | Mediterranean |
Cannabis sativa | Cannabis | Inflorescence | Variable (strain-dependent) | Cultivated globally |
BCP has emerged as a prototype for multi-target therapeutic agents with distinctive advantages over conventional cannabinoids. Its selective CB2 agonism (Kᵢ = 155 nM) avoids CB1-mediated psychotropic effects, enabling non-impairing therapeutic applications [1] [8]. Beyond the endocannabinoid system, BCP activates peroxisome proliferator-activated receptors (PPAR-α and PPAR-γ), transcription factors regulating lipid metabolism and inflammation [3] [8]. This dual targeting underpins diverse pharmacological activities:
Anti-Inflammatory Mechanisms:
Anticancer Properties:BCP demonstrates pro-apoptotic effects across multiple cancer lineages:
Neuroprotective and Metabolic Effects:
Table 3: Pharmacological Activities of β-Caryophyllene
Therapeutic Area | Mechanisms of Action | Model Systems | Key Outcomes |
---|---|---|---|
Anti-inflammatory | CB2 activation; NF-κB inhibition; PPAR-γ agonism | Collagen-induced arthritis rats; LPS-stimulated macrophages | Reduced TNF-α, IL-6, COX-2; Ameliorated paw edema |
Anticancer | ROS generation; MAPK/PI3K pathway modulation; Caspase-3 activation | Lymphoma, breast, pancreatic cancer cell lines | Synergized with paclitaxel; Induced apoptosis without normal cell toxicity |
Neuroprotection | Microglial CB2 activation; Antioxidant enzyme induction | EAE mice; Alzheimer's disease models | Reduced neuroinflammation; Ameliorated motor paralysis; Decreased amyloid plaque load |
Metabolic regulation | PPAR-α/γ activation; Hepatic CB2 stimulation | High-fat diet rodents; Diabetic rats | Improved insulin sensitivity; Reduced hepatic triglycerides; Restored glucose tolerance |
Tissue repair | Keratinocyte migration; Filaggrin/PDGFR upregulation | Full-thickness wound mice | Enhanced re-epithelialization; Increased stem cell marker expression |
The pharmacological profile of BCP exemplifies the convergence of phytochemistry and systems pharmacology, where a single plant-derived compound engages multiple targets across physiological systems. This multi-target engagement underpins its therapeutic versatility while minimizing off-target effects—a distinctive advantage over single-target pharmaceuticals. As research progresses, BCP continues to illuminate novel aspects of cannabinoid biology while validating traditional uses of BCP-rich medicinal plants [1] [4] [6].
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2